2-[(Benzyloxy)methyl]piperidine 2-[(Benzyloxy)methyl]piperidine
Brand Name: Vulcanchem
CAS No.: 104678-14-0
VCID: VC18546509
InChI: InChI=1S/C13H19NO/c1-2-6-12(7-3-1)10-15-11-13-8-4-5-9-14-13/h1-3,6-7,13-14H,4-5,8-11H2
SMILES:
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol

2-[(Benzyloxy)methyl]piperidine

CAS No.: 104678-14-0

Cat. No.: VC18546509

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

2-[(Benzyloxy)methyl]piperidine - 104678-14-0

Specification

CAS No. 104678-14-0
Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
IUPAC Name 2-(phenylmethoxymethyl)piperidine
Standard InChI InChI=1S/C13H19NO/c1-2-6-12(7-3-1)10-15-11-13-8-4-5-9-14-13/h1-3,6-7,13-14H,4-5,8-11H2
Standard InChI Key QJQFTDCEQKMEFU-UHFFFAOYSA-N
Canonical SMILES C1CCNC(C1)COCC2=CC=CC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

2-[(Benzyloxy)methyl]piperidine features a piperidine ring—a six-membered saturated heterocycle with one nitrogen atom—substituted at the 2-position by a benzyloxy methyl group (-CH₂OBn). This substitution introduces steric and electronic effects that influence reactivity. The benzyloxy moiety contributes aromatic character and lipophilicity, while the methylene bridge (-CH₂-) enhances conformational flexibility .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₉NO
Molecular Weight205.30 g/mol
CAS Number104678-14-0
Boiling PointNot reported
Melting PointNot reported
SolubilitySoluble in polar organic solvents (e.g., ethanol, dichloromethane)

Synthesis and Optimization

Nucleophilic Substitution Pathways

The primary synthetic route involves reacting piperidine derivatives with benzyloxymethyl halides (e.g., benzyloxymethyl chloride) in the presence of a base. Typical conditions include:

  • Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Solvent: Ethanol, dichloromethane, or acetonitrile .

  • Temperature: 0–30°C for 12–48 hours .

A patent (US10774093B2) describes analogous synthetic procedures for piperidine derivatives, highlighting the use of K₂CO₃ in acetonitrile at 50–55°C to achieve high yields .

Table 2: Representative Synthetic Conditions

Reagent SystemSolventTemperature (°C)Yield (%)Reference
NaH, Benzyloxymethyl chlorideEthanol2575
KOtBu, Benzyloxymethyl bromideAcetonitrile5082

Purification and Isolation

Post-synthesis, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. The final compound is typically isolated as a colorless oil or low-melting solid.

Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) oxidizes the benzylic position, yielding a ketone derivative.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, generating 2-(hydroxymethyl)piperidine.

Alkylation and Acylation

The secondary amine in the piperidine ring undergoes alkylation with alkyl halides or acylation with acid chlorides. For example, reaction with acetyl chloride in dichloromethane produces the corresponding acetamide.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

  • Antipsychotics: Structural analogs are explored for dopamine receptor modulation.

  • Antivirals: Piperidine scaffolds are key in protease inhibitor design.

Ligand Design in Catalysis

2-[(Benzyloxy)methyl]piperidine derivatives act as ligands in asymmetric catalysis. For example, palladium complexes catalyze Suzuki-Miyaura couplings with enantiomeric excess (ee) >90%.

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Competing reactions at the piperidine nitrogen require careful optimization .

  • Scalability: Large-scale reactions face catalyst deactivation, as noted in a patent where additional Pd/C was needed mid-reaction .

Research Opportunities

  • Structure-Activity Relationships (SAR): Systematic modification of the benzyloxy group to enhance potency.

  • Drug Delivery Systems: Exploiting lipophilicity for blood-brain barrier penetration in CNS drug development.

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